5-Chloro-2-furaldehyde

Descripción general

Descripción

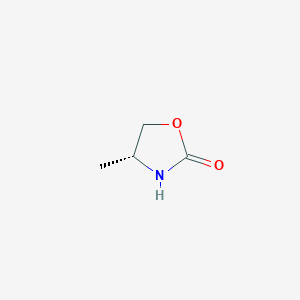

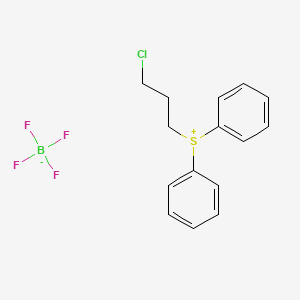

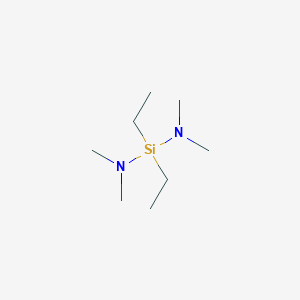

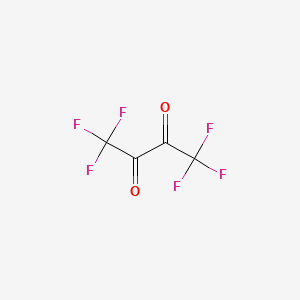

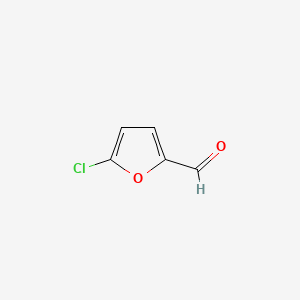

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a chemical compound with the empirical formula C5H3ClO2 . It has a molecular weight of 130.53 .

Synthesis Analysis

5-Chloro-2-furaldehyde reacts with aniline and aniline hydrochloride to form bis-phenylamino derivatives, without the furan ring cleavage . It also undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-furaldehyde consists of a furan ring substituted with a chlorine atom and a formyl group . The SMILES string representation of the molecule isClc1ccc(C=O)o1 . Chemical Reactions Analysis

5-Chloro-2-furaldehyde is known to react with aniline and aniline hydrochloride to form bis-phenylamino derivatives . Additionally, it undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .Physical And Chemical Properties Analysis

5-Chloro-2-furaldehyde is a white to yellow powder or crystals . It has a melting point of 34-37 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Chloro-2-furaldehyde serves as a vital building block in the synthesis of innovative drug candidates. Its unique chemical structure allows for the exploration of new treatments for a range of health conditions, including neurological disorders and metabolic diseases .

Chemical Synthesis

In organic synthesis, 5-Chloro-2-furaldehyde is used to form bis-(phenylamino) derivatives through reactions with aniline and aniline hydrochloride, without cleaving the furan ring. It also couples with ethyl acetoacetate to produce ethyl bis-acetoacetate derivatives .

Material Science

As an internal standard, 5-Chloro-2-furaldehyde aids in the analysis of furanic compounds using reversed-phase-high performance liquid chromatography–diode array detection (RP-HPLC–DAD) methods. This application is crucial for material characterization and quality control .

Analytical Chemistry

The compound is utilized as an internal standard in RP-HPLC–DAD methods for the precise analysis of furanic compounds, ensuring accurate and reliable results in chemical analysis .

Biochemistry

5-Chloro-2-furaldehyde’s role in biochemistry is linked to its use in analytical methods that support biochemical research, particularly in the study of furanic compounds and their derivatives .

Industrial Applications

In industrial settings, 5-Chloro-2-furaldehyde is employed for various purposes, including as a chemical feedstock and as a component in the manufacturing of specialty chemicals. Its properties make it suitable for use in the production of materials that require specific chemical characteristics .

Food and Drug Industry

Although not directly used as a food additive or drug, 5-Chloro-2-furaldehyde’s derivatives may be involved in the production processes of certain food and drug products, highlighting its indirect significance in these industries .

Environmental Science

The compound’s analytical applications extend to environmental science, where it can be used to detect and quantify furanic pollutants in environmental samples, aiding in the monitoring and assessment of environmental health .

Safety and Hazards

5-Chloro-2-furaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

5-Chloro-2-furaldehyde, also known as 5-chlorofuran-2-carbaldehyde, primarily targets aniline and aniline hydrochloride . These targets play a significant role in the formation of bis-(phenylamino) derivatives .

Mode of Action

The interaction of 5-Chloro-2-furaldehyde with its targets results in the formation of bis-(phenylamino) derivatives . This reaction occurs without the cleavage of the furan ring . Additionally, 5-Chloro-2-furaldehyde undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-furaldehyde involve the conversion of pentose sugar derived from hemicellulose to furfural . This compound is then transformed into furfuryl alcohol via metal-doped catalysed hydrogenation . The furfuryl alcohol serves as a precursor to form ethyl levulinate, a valuable platform chemical derived from biomass .

Pharmacokinetics

It’s known that the compound is a white to yellow powder or crystal and is stored at temperatures between 2-8°C .

Result of Action

The molecular and cellular effects of 5-Chloro-2-furaldehyde’s action result in the formation of bis-(phenylamino) derivatives and ethyl bis-acetoacetate . These compounds have potential applications in various chemical reactions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-furaldehyde. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Furthermore, it’s important to handle the compound in a well-ventilated area or outdoors to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

5-chlorofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAUAVDWXYXXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944117 | |

| Record name | 5-Chlorofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-furaldehyde | |

CAS RN |

21508-19-0 | |

| Record name | 2-Furancarboxaldehyde, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does the research provide about the structural characteristics of 5-Chloro-2-furaldehyde and its derivatives?

A1: The research primarily focuses on a derivative of 5-Chloro-2-furaldehyde, specifically its thiosemicarbazone form. [] This derivative is formed through a reaction with thiosemicarbazide. While the parent compound's structure isn't extensively discussed, the research highlights the planar structure of (Z)-5-Chlorofuran-2-carbaldehyde oxime. [] This oxime derivative exhibits intermolecular hydrogen bonding in its crystal structure, forming zigzag chains. [] Further structural insights into 5-Chloro-2-furaldehyde itself would require additional investigation.

Q2: How is 5-Chloro-2-furaldehyde being utilized in the development of metal complexes, and what analytical techniques are employed to characterize these complexes?

A2: The research demonstrates the use of 5-Chloro-2-furaldehyde thiosemicarbazone as a ligand for complexation with divalent metal ions like nickel, copper, and zinc. [] This complexation is achieved through a reaction between the pre-synthesized thiosemicarbazone ligand and the respective metal salts. The resulting metal complexes are then meticulously characterized using a combination of analytical techniques. These techniques include elemental analysis to determine the elemental composition and purity, infrared (IR) spectroscopy to identify functional groups and bonding patterns, ultraviolet-visible (UV-Vis) spectroscopy to analyze electronic transitions, mass spectrometry to determine the molecular weight and fragmentation patterns, and proton nuclear magnetic resonance (1H NMR) spectroscopy to elucidate the structure and environment of hydrogen atoms within the complexes. [] These comprehensive analyses provide valuable insights into the successful synthesis and structural characteristics of the metal complexes derived from 5-Chloro-2-furaldehyde thiosemicarbazone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.